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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255 Get Quote

4-Methoxy-3-nitrobenzoic Acid: A Versatile
Intermediate in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal chemical

intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a

carboxylic acid, a methoxy group, and a nitro group on a benzene ring, offers a unique

combination of functional handles for a diverse array of chemical transformations. The electron-

withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring,

while the carboxylic acid and methoxy groups provide avenues for further derivatization. This

versatility makes it a valuable building block in the synthesis of pharmaceuticals,

agrochemicals, dyes, and advanced materials.[1] This technical guide provides a

comprehensive overview of the synthesis, properties, and key applications of 4-methoxy-3-
nitrobenzoic acid as a chemical intermediate.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-methoxy-3-nitrobenzoic
acid is presented below.
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Property Value

IUPAC Name 4-Methoxy-3-nitrobenzoic acid

Synonyms
3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic

acid

CAS Number 89-41-8

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol

Appearance White to light yellow crystalline powder

Melting Point 192-194 °C

Solubility
Insoluble in water; soluble in ethanol and

acetone.

¹H NMR (DMSO-d₆)

δ 13.4 (s, 1H, COOH), 8.32 (d, J=2.2 Hz, 1H,

ArH), 8.08 (dd, J=8.7, 2.2 Hz, 1H, ArH), 7.37 (d,

J=8.7 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃)

IR (KBr, cm⁻¹)

3100-2500 (br, O-H), 1700 (C=O), 1610, 1580

(C=C), 1530 (asym N-O), 1350 (sym N-O), 1280

(C-O)

Synthesis of 4-Methoxy-3-nitrobenzoic Acid
The primary route for the synthesis of 4-methoxy-3-nitrobenzoic acid is the electrophilic

nitration of p-anisic acid (4-methoxybenzoic acid). The methoxy group is a strong activating and

ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing

group. The directing effects of the powerful methoxy group dominate, leading to the

introduction of the nitro group at the position ortho to the methoxy group.

p-Anisic Acid 4-Methoxy-3-nitrobenzoic AcidNitrationHNO₃, H₂SO₄

Click to download full resolution via product page
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Synthesis of 4-Methoxy-3-nitrobenzoic Acid

Experimental Protocol: Nitration of p-Anisic Acid
Materials:

p-Anisic acid

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ice

Distilled water

Ethanol (for recrystallization)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Beaker

Büchner funnel and flask

Filter paper

Melting point apparatus

Procedure:

Dissolution of Starting Material: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-

anisic acid to 50 mL of concentrated sulfuric acid while stirring with a magnetic stirrer.
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Continue stirring until all the p-anisic acid has dissolved. Cool the flask in an ice bath to

maintain a temperature between 0 and 5 °C.

Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully prepare the

nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated

sulfuric acid. Cool this mixture in an ice bath.

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic

acid in sulfuric acid over a period of approximately one hour. It is crucial to maintain the

reaction temperature between 5 and 15 °C throughout the addition.

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the

ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture

slowly warm to room temperature, continuing to stir for another hour.

Isolation of the Crude Product: Carefully and slowly pour the reaction mixture onto 200 g of

crushed ice in a large beaker with vigorous stirring. A yellow precipitate of 4-methoxy-3-
nitrobenzoic acid will form.

Filtration and Washing: Once the ice has completely melted, collect the crude product by

vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled

water until the washings are neutral to litmus paper.

Purification: The crude product can be purified by recrystallization from a minimal amount of

hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to

maximize the formation of crystals.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: A typical yield for this reaction is in the range of 70-85%.

Key Reactions of 4-Methoxy-3-nitrobenzoic Acid as
a Chemical Intermediate
The functional groups of 4-methoxy-3-nitrobenzoic acid allow for a variety of subsequent

transformations, making it a valuable intermediate.
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Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methoxybenzoic

acid. This transformation is a critical step in the synthesis of many bioactive molecules and

dyes.

4-Methoxy-3-nitrobenzoic Acid 3-Amino-4-methoxybenzoic AcidReductionReducing Agent
(e.g., SnCl₂/HCl, Fe/HCl)

Click to download full resolution via product page

Reduction of 4-Methoxy-3-nitrobenzoic Acid

Materials:

4-Methoxy-3-nitrobenzoic acid

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH) solution

Distilled water

Ethanol

Equipment:

Round-bottom flask with reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Beaker

pH paper or pH meter
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Büchner funnel and flask

Filter paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.

Addition of Reducing Agent: To this solution, add 15.0 g of tin(II) chloride dihydrate.

Reaction: Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic

reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the

slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

A precipitate of tin hydroxides will form.

Isolation: Filter the mixture to remove the tin salts. The filtrate contains the desired 3-amino-

4-methoxybenzoic acid.

Purification: The product can be precipitated from the filtrate by adjusting the pH to its

isoelectric point (around pH 4-5) with dilute hydrochloric acid. The resulting solid is then

collected by filtration, washed with cold water, and dried.

Intermediate in the Synthesis of Bioactive Molecules
and Dyes
3-Amino-4-methoxybenzoic acid, derived from the reduction of 4-methoxy-3-nitrobenzoic
acid, is a key precursor in the synthesis of various compounds, including azo dyes and

pharmaceuticals. For instance, it can be used to synthesize aniline mustard analogues with

potential anti-tumor activity and is a precursor for ligands like BIPHEP-1-OMe used in catalysis.

[2]

Experimental Workflow: Synthesis of an Azo Dye
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The following workflow illustrates the general procedure for the synthesis of an azo dye using

3-amino-4-methoxybenzoic acid as the diazo component.

Diazotization

Azo Coupling

Work-up and Purification

3-Amino-4-methoxybenzoic Acid

Dissolve in HCl/H₂O

Cool to 0-5 °C

Add NaNO₂ solution dropwise

Diazonium Salt Solution (Unstable)

Slowly add Diazonium Salt Solution

Use Immediately

Coupling Component
(e.g., β-Naphthol in NaOH)

Cool to 0-5 °C

Stir for 1-2 hours Azo Dye Precipitate

Vacuum Filtration

Wash with cold water

Recrystallize from Ethanol

Dry the Purified Azo Dye
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Click to download full resolution via product page

Experimental Workflow for Azo Dye Synthesis

Experimental Protocol: General Procedure for Azo Dye
Synthesis
Materials:

3-Amino-4-methoxybenzoic acid

Concentrated Hydrochloric Acid (HCl)

Sodium nitrite (NaNO₂)

β-Naphthol (or other coupling component)

Sodium hydroxide (NaOH)

Distilled water

Ice

Ethanol

Procedure:

Diazotization:

Dissolve a molar equivalent of 3-amino-4-methoxybenzoic acid in a mixture of

concentrated hydrochloric acid and water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the

temperature below 5 °C.

Stir the mixture for an additional 15-20 minutes to ensure complete formation of the

diazonium salt. This solution should be used immediately.
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Azo Coupling:

In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., β-

naphthol) in a cold, dilute solution of sodium hydroxide.

Cool this solution to 0-5 °C in an ice bath.

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling

component with constant stirring.

A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath

for 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification:

Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Dry the purified azo dye.

Conclusion
4-Methoxy-3-nitrobenzoic acid is a highly valuable and versatile chemical intermediate. Its

straightforward synthesis from readily available starting materials and the presence of multiple

reactive functional groups make it an important building block in the creation of a wide range of

more complex molecules. The ability to selectively transform the nitro and carboxylic acid

groups provides chemists with a powerful tool for the synthesis of pharmaceuticals, dyes, and

other high-value chemical products. The protocols and data presented in this guide are

intended to serve as a valuable resource for researchers and professionals in the field of

organic synthesis and drug development, enabling further innovation and application of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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